

Application Notes and Protocols for Miniruby in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Miniruby*

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Introduction to mRuby: A Bright Monomeric Red Fluorescent Protein

mRuby is a monomeric red fluorescent protein (RFP) that serves as a powerful tool for a wide range of applications in fluorescence microscopy.[1][2] Derived from the tentacle fluorescent protein eqFP611 of the sea anemone *Entacmaea quadricolor*, mRuby has been engineered to overcome the oligomerization tendency of its parent protein, making it an excellent candidate for generating fusion proteins to study the localization, dynamics, and interactions of proteins of interest within living cells.[1] Its bright red fluorescence, high photostability, and large Stokes shift make it particularly well-suited for multicolor imaging experiments and Förster Resonance Energy Transfer (FRET) studies.[1][3]

This document provides detailed application notes and protocols for the effective use of mRuby and its improved variants, mRuby2 and mRuby3, in fluorescence microscopy.

Quantitative Data Presentation

The selection of a fluorescent protein is a critical step in experimental design. The following tables summarize the key photophysical properties of mRuby and its variants in comparison to the widely used Enhanced Green Fluorescent Protein (EGFP) and another common red

fluorescent protein, mCherry. This data facilitates the selection of the most appropriate fluorescent tag for specific experimental needs.

Table 1: Photophysical Properties of mRuby and Variants Compared to EGFP and mCherry

Property	mRuby[1] [4]	mRuby2[5]	mRuby3[3]	EGFP[1][4]	mCherry[1]
Excitation Max (nm)	558	559	558	488	587
Emission Max (nm)	605	600	592	507	610
**Molar Extinction Coefficient (M ⁻¹ cm ⁻¹) **	112,000	113,000	128,000	53,000	72,000
Quantum Yield (QY)	0.35	0.38	0.45	0.60	0.22
Brightness (EC x QY / 1000)	39.2	42.9	57.6	31.8	15.8
Relative Brightness vs EGFP	~1.23x	~1.35x	~1.81x	1.0x	~0.5x
Stokes Shift (nm)	47	41	34	19	23
Photostability (Bleaching half-time in s)	Moderate	Improved	High (200% > mRuby2)	High	Moderate
Maturation Half-time (hours at 37°C)	2.8[1]	~2.5	~2.3	Fast	Fast
Oligomeric State	Monomer	Monomer	Monomer	Monomer	Monomer

Brightness is a product of the molar extinction coefficient and the quantum yield. Relative brightness provides a direct comparison to the commonly used EGFP.

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells with mRuby Plasmids

This protocol provides a general guideline for transiently transfecting mammalian cells with a plasmid encoding an mRuby fusion protein using a lipid-based transfection reagent such as Lipofectamine® 2000 or 3000. Optimization is recommended for each cell line and plasmid.

Materials:

- Mammalian cells of interest (e.g., HEK293, HeLa, NIH3T3)
- Complete cell culture medium
- Serum-free medium (e.g., Opti-MEM™)
- mRuby plasmid DNA (e.g., mRuby-N1 or mRuby-C1 from Addgene)[6]
- Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000, Thermo Fisher Scientific)[7][8]
- 6-well or 12-well tissue culture plates
- Sterile microcentrifuge tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed the cells in the tissue culture plates to ensure they reach 70-90% confluency at the time of transfection.
- **Preparation of DNA-Lipid Complexes:** a. In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of the mRuby plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine® reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine

the diluted DNA (from Tube A) and the diluted Lipofectamine® (from Tube B). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid complexes.

- Transfection: a. Gently aspirate the culture medium from the cells and replace it with 1.5 mL of fresh, pre-warmed complete culture medium. b. Add the 500 µL of the DNA-lipid complex mixture dropwise to the cells in each well. c. Gently rock the plate to ensure even distribution of the complexes.
- Incubation and Expression: a. Return the plate to a 37°C, 5% CO₂ incubator. b. Allow 24-48 hours for the expression of the mRuby fusion protein. Fluorescence can typically be observed 12-24 hours post-transfection.[\[1\]](#)
- Verification of Expression: a. After the incubation period, examine the cells under a fluorescence microscope using a standard TRITC or Texas Red filter set to confirm the expression and correct localization of the mRuby fusion protein.

Protocol 2: Live-Cell Imaging of mRuby-Expressing Cells

This protocol outlines the general procedure for imaging live mammalian cells expressing mRuby fusion proteins using a confocal laser scanning microscope.

Materials:

- Transfected cells expressing the mRuby fusion protein
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Confocal microscope equipped with an environmental chamber (for temperature, CO₂, and humidity control)
- High numerical aperture oil-immersion objective (e.g., 60x or 100x)

Procedure:

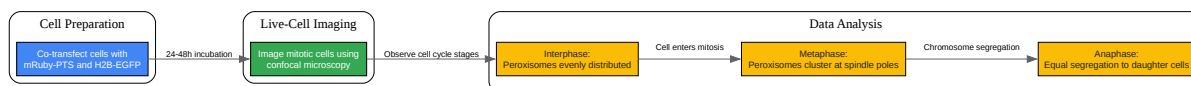
- **Preparation for Imaging:** a. 24-48 hours post-transfection, replace the culture medium with pre-warmed live-cell imaging medium. b. Place the culture dish or slide on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO₂ levels are at 5%.
- **Microscope Setup:** a. Turn on the microscope and the laser lines. Allow the system to warm up for at least 30 minutes for stability. b. Select a high numerical aperture oil-immersion objective for optimal light collection and resolution.
- **Image Acquisition Settings:** a. **Excitation:** Use a 561 nm laser line for optimal excitation of mRuby.[1] b. **Emission Detection:** Set the emission detection window to approximately 570-650 nm. A more specific range of 607-683 nm can also be used.[2] c. **Laser Power:** Start with a low laser power (e.g., 1-5%) and increase gradually to achieve a good signal-to-noise ratio while minimizing phototoxicity.[9][10] d. **Exposure Time/Dwell Time:** Use the shortest exposure time or pixel dwell time that provides a clear image to reduce photobleaching and phototoxicity.[11][12] e. **Pinhole:** Adjust the pinhole to one Airy unit for optimal confocality. f. **Detector Gain:** Adjust the detector gain (PMT or HyD) to obtain a bright image without saturating the pixels.
- **Time-Lapse Imaging (Optional):** a. For dynamic studies, set up a time-lapse acquisition sequence. b. Determine the appropriate time interval between frames based on the biological process being observed. c. To minimize phototoxicity during long-term imaging, reduce the laser power and exposure time as much as possible, and consider acquiring images at fewer Z-planes if 3D imaging is not essential.
- **Image Analysis:** a. Acquired images can be analyzed using software such as ImageJ/Fiji or commercial imaging software to quantify fluorescence intensity, protein localization, and dynamics.

Visualizations: Signaling Pathways and Experimental Workflows

Peroxisome Inheritance During Mitosis

The following diagram illustrates the workflow for studying the ordered inheritance of peroxisomes during mitosis in mammalian cells using an mRuby-PTS (Peroxisomal Targeting

Signal) fusion protein.[1][2]

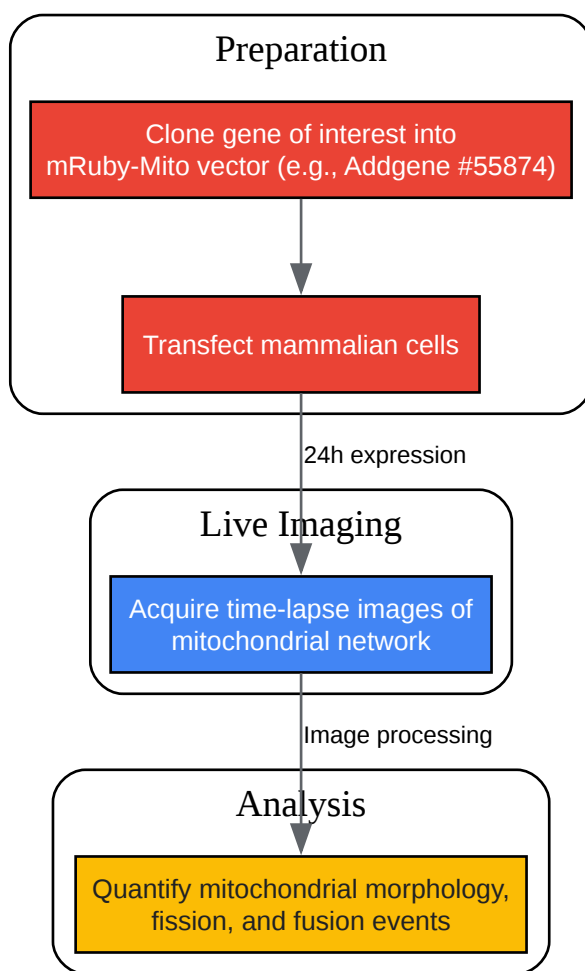


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Workflow for studying peroxisome inheritance.

Visualizing Mitochondrial Dynamics with mRuby-Mito

This diagram outlines the experimental workflow for labeling mitochondria with an mRuby-Mito fusion protein and analyzing their dynamic behavior, such as fission and fusion events.[13][14]



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Workflow for mitochondrial dynamics analysis.

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